Lanthanum(3+);trichloride;hydrate

Descripción general

Descripción

. It is a white, odorless, crystalline solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lanthanum(III) chloride hydrate can be synthesized through the reaction of lanthanum metal with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired hydrate form. The general reaction can be represented as: \[ \text{La} + 3 \text{HCl} + x \text{H}_2\text{O} \rightarrow \text{LaCl}_3 \cdot x \text{H}_2\text{O} + \text{H}_2 \]

Industrial Production Methods: In an industrial setting, the production of Lanthanum(III) chloride hydrate involves the reaction of lanthanum carbonate or lanthanum oxide with hydrochloric acid. The process is carried out in large reactors under controlled temperature and pressure conditions to ensure the formation of the hydrate. The resulting product is then purified and crystallized to obtain the desired hydrate form.

Análisis De Reacciones Químicas

Solution Chemistry and Ion Pair Formation

In aqueous solutions, LaCl₃·nH₂O undergoes dissociation and complexation:

-

Hydration : The La³⁺ ion forms a nona-aqua complex in dilute solutions:

-

Chloro-Complex Formation : At higher concentrations (>0.5 mol/L), weak chloro-complexes form:

Table 1: Coordination Modes in LaCl₃ Solutions

| Concentration (mol/L) | Dominant Species | Coordination Number (O/Cl) |

|---|---|---|

| <0.1 | [La(OH₂)₉]³⁺ | 9 (O) |

| 0.5–3.0 | [La(OH₂)₉₋ₙClₙ]³⁻ⁿ | 6–8 (O), 1–3 (Cl) |

Raman spectroscopy confirms these species, with a La–Cl stretching mode at ~250 cm⁻¹ .

Thermal Decomposition

LaCl₃·nH₂O decomposes upon heating, losing water and forming oxides:

-

Dehydration : At ~91°C, the hydrate loses water molecules.

-

Final Product : Prolonged heating yields La₂O₃:

Table 2: Thermal Behavior of LaCl₃·3H₂O

| Temperature (°C) | Process | Product |

|---|---|---|

| 40–90 | Dehydration | LaCl₃ (anhydrous) |

| >400 | Oxide Formation | La₂O₃ |

Environmental Remediation

LaCl₃·nH₂O is effective in pollutant mitigation:

-

Phosphate Precipitation : Reacts with phosphate ions to form insoluble LaPO₄:

-

NOx Reduction : Catalyzes the transformation of nitrogen oxides (NOx) into N₂ and H₂O .

Coordination Chemistry

La³⁺ exhibits flexible coordination in mixed solvents:

-

Mixed Solvent Systems : In methanol/ethyl ammonium nitrate (EAN) mixtures, La³⁺ coordinates both MeOH and nitrate, adjusting the ligand ratio with solvent composition .

-

Comparison with Nitrate Salts : Unlike La(NO₃)₃, which forms stable nitrato-complexes, LaCl₃ favors weaker chloro-complexes that dissociate readily in water .

Aplicaciones Científicas De Investigación

Lanthanum(III) chloride hydrate (LaCl3- xH2O) is a highly soluble compound with a variety of applications in scientific research, including use as a catalyst, in materials science, in biomedical applications, and in environmental remediation .

Scientific Research Applications

Lanthanum(III) chloride hydrate is widely utilized in research across various fields .

Catalysis Lanthanum(III) chloride hydrate serves as a catalyst in various chemical reactions, especially in organic synthesis, enhancing reaction rates and selectivity .

Materials Science It is used in the production of advanced materials, including phosphors and ceramics, which are essential in electronics and lighting applications .

Biomedical Applications Lanthanum(III) chloride hydrate is explored for drug delivery systems and as a contrast agent in medical imaging, improving diagnostic capabilities . Lanthanum carbonate hydrate is used in drugs for treating hyperphosphatemia .

Environmental Remediation This compound aids in the removal of contaminants from water, making it valuable in environmental cleanup efforts . It can be used for phosphate removal in water treatment . Lanthanum(III) Chloride Hydrate is used for treatment in aquariums, water parks, residential water sources, as well as aquatic habitats to prevent algae growth .

Research and Development It is a key reagent in various laboratory experiments, facilitating the study of lanthanide chemistry and its unique properties .

Data Table

Hygroscopic Properties and Handling

Mecanismo De Acción

The mechanism by which Lanthanum(III) chloride hydrate exerts its effects depends on its specific application. For example, in catalysis, the compound acts as a Lewis acid, facilitating the formation of intermediates and promoting the desired reaction pathways. In biomedical research, it may interact with cellular components, influencing various biological processes.

Molecular Targets and Pathways:

Catalysis: Acts as a Lewis acid, interacting with reactants to form intermediates.

Biomedical Research: Interacts with cellular components, influencing biological processes.

Comparación Con Compuestos Similares

Lanthanum(III) chloride hydrate is similar to other lanthanide chlorides, such as cerium(III) chloride hydrate and neodymium(III) chloride hydrate. it has unique properties that make it particularly useful in specific applications:

Cerium(III) chloride hydrate: Used in oxidation reactions and as a catalyst in organic synthesis.

Neodymium(III) chloride hydrate: Used in laser materials and as a catalyst in polymerization reactions.

Lanthanum(III) chloride hydrate stands out due to its high solubility in water and its ability to form stable complexes with various ligands, making it a versatile compound in scientific research and industrial applications.

Actividad Biológica

Lanthanum(III) chloride hydrate (LaCl₃·xH₂O) is a compound that has garnered attention in various fields, including biochemistry, pharmacology, and environmental science. This article delves into its biological activity, mechanisms of action, and implications for health and industry.

Lanthanum(III) chloride hydrate is a highly soluble crystalline solid, typically found in heptahydrate form (LaCl₃·7H₂O). Its structure allows it to interact effectively with biological systems, particularly through its ability to block calcium channels, which are crucial for various cellular functions .

Calcium Channel Blockade : The primary biological activity of lanthanum(III) chloride hydrate involves its interaction with divalent cation channels, particularly calcium channels. By blocking these channels, the compound disrupts calcium ion transport, which is vital for numerous physiological processes including muscle contraction, neurotransmitter release, and signal transduction pathways .

Biochemical Pathways : The blockade of calcium channels leads to alterations in cellular signaling pathways. This disruption can result in cytotoxic effects on certain cancer cells and may influence various metabolic pathways within organisms .

Cellular Effects

Research indicates that lanthanum(III) chloride hydrate exhibits cytotoxicity against cancer cells , potentially making it a candidate for therapeutic applications. Its ability to interfere with calcium-dependent processes suggests that it could be utilized in targeted cancer therapies or as a research tool in studying calcium signaling .

Toxicological Profile

While lanthanum(III) chloride hydrate has beneficial applications, its toxicity profile warrants attention. Studies have shown that prolonged exposure can lead to tissue accumulation, particularly in the liver and kidneys, although its accumulation is significantly lower compared to aluminum compounds . Acute exposure may result in respiratory issues and irritation of mucous membranes .

Table 1: Toxicological Data Summary

| Effect | Observation |

|---|---|

| Tissue Accumulation | Detected in liver, spleen, kidneys; lower than aluminum |

| Acute Toxicity | Respiratory irritation; potential heart failure |

| Chronic Effects | Possible lung granulomas; delayed chemical hyperemia |

Research Applications

Lanthanum(III) chloride hydrate has diverse applications across various scientific domains:

- Biochemical Research : Used to study calcium channel activity and signaling pathways.

- Nanotechnology : Serves as a precursor for synthesizing lanthanum phosphate nano rods, which have potential uses in drug delivery systems and imaging .

- Environmental Science : Employed in water treatment processes to remove phosphates and arsenic from contaminated water sources .

Case Studies

- Cancer Cell Studies : In vitro studies have demonstrated that lanthanum(III) chloride can induce apoptosis in specific cancer cell lines by disrupting calcium homeostasis. This effect was noted at concentrations as low as 10 µM.

- Ecotoxicological Assessments : Research involving aquatic organisms has shown that lanthanum ions can be toxic at elevated concentrations. A study reported significant mortality rates in fish exposed to lanthanum concentrations above 750 µg/L over 96 hours .

Propiedades

IUPAC Name |

lanthanum(3+);trichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXZAAJDCYMILL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

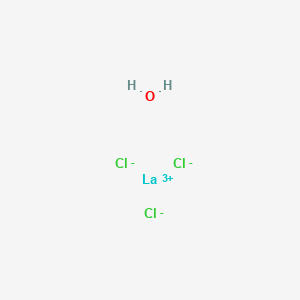

O.[Cl-].[Cl-].[Cl-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2LaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602919 | |

| Record name | Lanthanum chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20211-76-1 | |

| Record name | Lanthanum chloride (LaCl3), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20211-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthanum chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.